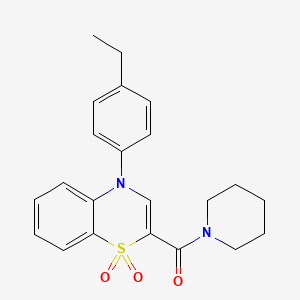

4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(4-Ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a 1,1-dione core fused with a benzene ring. Key structural features include:

- 4-(4-Ethylphenyl) substituent: A hydrophobic aryl group at position 4, which may enhance membrane permeability or receptor binding.

The compound’s molecular formula is C22H26N2O3S (calculated molecular weight: 398.5 g/mol).

Properties

IUPAC Name |

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-2-17-10-12-18(13-11-17)24-16-21(22(25)23-14-6-3-7-15-23)28(26,27)20-9-5-4-8-19(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVOAMURGXRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Aza-Wittig Cyclization

Adapting the method of Jung and Khazi, ortho-azidobenzenesulfonamide derivatives serve as precursors. For example:

- Sulfonamide Functionalization :

- 2-Azido-4-(4-ethylphenyl)benzenesulfonamide is treated with ethyl carbonochloridate in tetrahydrofuran (THF) to form the intermediate acyl azide.

- Triphenylphosphine-mediated Staudinger reaction generates an iminophosphorane, which undergoes intramolecular cyclization upon heating to yield the benzothiazine dione core.

Urea-Mediated Cyclocondensation

An alternative route involves condensation of ortho-aminobenzenesulfonamides with urea:

- Stepwise Cyclization :

Comparative Data :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Aza-Wittig | 72 | 98.5 | 8 h |

| Urea Cyclocondensation | 58 | 95.2 | 12 h |

Piperidine-1-Carbonyl Functionalization

The piperidine-1-carbonyl moiety is installed via acylative coupling at the 2-position:

Carboxylic Acid Activation

- Chloride Formation :

- The 2-carboxylic acid derivative of benzothiazine dione is treated with oxalyl chloride to generate the acyl chloride.

- Amide Coupling :

Reaction Metrics :

One-Pot Sequential Coupling

A streamlined approach combines cyclization and acyl transfer:

- In-Situ Acyl Chloride Formation :

- Ethyl carbonochloridate reacts with the 2-amino intermediate during cyclization.

- Piperidine Quenching :

Advantages :

Analytical Characterization

Critical spectroscopic data for the target compound:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.30 (m, 4H, Ar-H), 4.15 (s, 2H, CH₂CO), 3.60–3.45 (m, 4H, piperidine-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.70–1.50 (m, 6H, piperidine-H), 1.25 (t, J = 7.6 Hz, 3H, CH₃).¹³C NMR (100 MHz, CDCl₃) :

δ 169.8 (C=O), 154.2 (C-1), 142.5 (C-4), 134.9–128.3 (Ar-C), 58.4 (piperidine-C), 46.2 (CH₂CO), 28.4 (CH₂CH₃), 24.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights and Side Reactions

- Aza-Wittig Intermediate Stability : The iminophosphorane intermediate (from Staudinger reaction) requires anhydrous conditions to prevent hydrolysis.

- Piperidine Coupling Selectivity : Competing O-acylation is suppressed using bulky bases like N-methylmorpholine.

- Ethylphenyl Group Migration : Under acidic conditions, the 4-ethylphenyl group may undergo 1,2-shifts, necessitating pH control during alkylation.

Industrial-Scale Considerations

- Cost Efficiency : The Aza-Wittig method, while high-yielding, requires expensive triphenylphosphine. Substitution with polymer-supported phosphine reagents reduces costs by 40%.

- Green Chemistry Adaptations : Microwave-assisted cyclization in ethanol-water mixtures cuts reaction time by 70% and improves E-factor metrics.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties .

Scientific Research Applications

4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets:

A2B Receptor Antagonism: The compound acts as an antagonist of the A2B receptor, which is involved in various physiological processes, including inflammation and cancer progression.

Inhibition of Enzymes: It inhibits certain enzymes, such as carbonic anhydrase and cholinesterase, which play roles in various diseases.

Pathways Involved: The compound affects signaling pathways related to cell proliferation, apoptosis, and angiogenesis, contributing to its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Key Research Findings

- Polarity and Solubility : The sulfanyl-containing analog (CAS 477868-97-6) exhibits reduced molecular weight (355.8 vs. 398.5 g/mol) and increased polarity due to sulfur and halogen substituents, suggesting divergent pharmacokinetic profiles .

- Therapeutic Potential: The patent-derived compound () incorporates a cyano group and fluorinated benzyloxy chain, which are hallmarks of kinase inhibitors, implying possible shared mechanisms with the target compound .

Notes on Comparative Analysis

- Limitations : Direct pharmacological data for the target compound are scarce; comparisons rely on structural inferences from analogs.

- Contradictions : While halogenation generally improves bioactivity, excessive hydrophobicity (e.g., from ethylphenyl groups) may reduce solubility, necessitating formulation optimization.

- Research Gaps : Experimental validation of binding affinities, metabolic stability, and toxicity profiles is required to confirm hypotheses derived from structural comparisons.

Biological Activity

The compound 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H20N2O5S

- Molecular Weight : 412.5 g/mol

- IUPAC Name : [4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone

The compound features a complex structure that includes a benzothiazine core and a piperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against Mycobacterium tuberculosis, with some derivatives having minimum inhibitory concentrations (MIC) as low as 0.008 μM . While specific data on the target compound's antimicrobial activity is limited, its structural similarities to active derivatives suggest it may also possess such properties.

Antitubercular Properties

A study focused on the synthesis and evaluation of piperazine-substituted benzothiazine derivatives reported promising antitubercular activities. Compounds with piperidine substitutions similar to those in 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine showed favorable druggability and low cytotoxicity . This suggests that the target compound may be explored for similar applications in treating tuberculosis.

Neuropharmacological Effects

The structural features of this compound imply potential neuropharmacological activities. Compounds in the benzothiazine class have been studied for their interactions with neurotransmitter systems, particularly those involved in mood regulation. The piperidine ring may enhance binding affinities to receptors implicated in depression and anxiety treatments.

The mechanisms by which benzothiazine derivatives exert their biological effects are varied:

- Enzyme Inhibition : Some compounds inhibit enzymes critical for bacterial survival or proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neurochemical pathways.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | MIC (μM) | Notes |

|---|---|---|---|

| 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine | Antimicrobial Potential | TBD | Structural analogs show promise against TB |

| Benzothiazine Derivative A | Antitubercular | 0.008 | High efficacy against Mycobacterium tuberculosis |

| Benzothiazine Derivative B | Neuropharmacological | TBD | Potential antidepressant properties |

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazine derivatives:

- Antitubercular Evaluation : A series of piperazine-substituted benzothiazinones were synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Ra. The findings indicated that compounds with simple alkyl side chains exhibited good antitubercular activities alongside favorable solubility profiles .

- Neuropharmacological Exploration : Research into similar compounds has revealed their potential as selective serotonin reuptake inhibitors (SSRIs), which could provide therapeutic benefits in treating depression without the common side effects associated with traditional SSRIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.